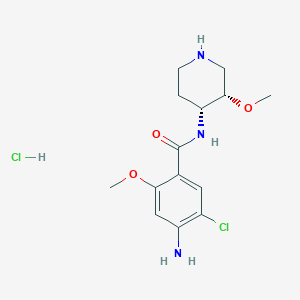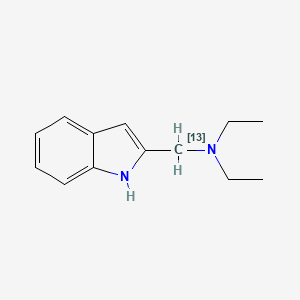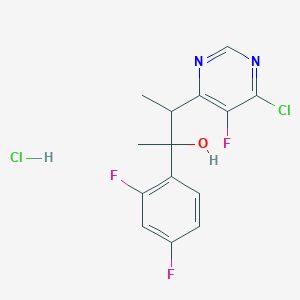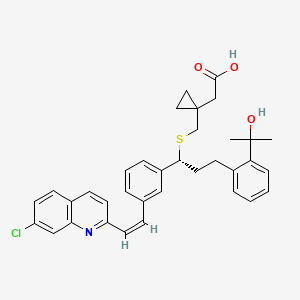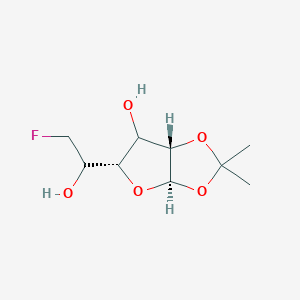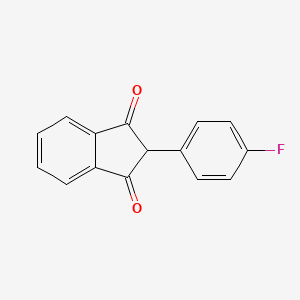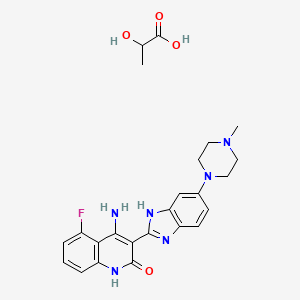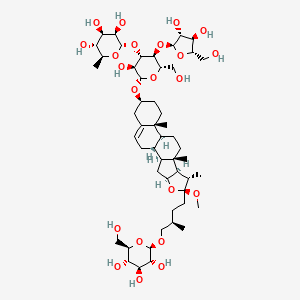
Polyphyllin VII
Vue d'ensemble
Description
Polyphyllin VII is a steroidal saponin extracted from Paris polyphylla . It has been found to exert strong anticancer activity and has significant cytotoxicity . It also has anti-inflammatory properties .
Synthesis Analysis
The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate . This is then catalyzed by farnesyl diphosphate synthase (FPS) to form farnesyl diphosphate . Tissue samples of P. polyphylla var. yunnanensis during the four dominant developmental stages were collected and investigated using high-performance liquid chromatography and RNA sequencing . Polyphyllin concentrations in the different tissues were found to be highly dynamic across developmental stages .
Molecular Structure Analysis
Polyphyllin VII has a molecular formula of C51H84O22 . Its average mass is 1049.199 Da and its monoisotopic mass is 1048.545410 Da .
Chemical Reactions Analysis
Polyphyllin VII has been found to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE 2) and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) in LPS-induced RAW264.7 cells by suppressing the NF-κB and MAPKs pathways .
Physical And Chemical Properties Analysis
Polyphyllin VII has a molecular weight of 1031.18 . It is soluble in DMSO .
Applications De Recherche Scientifique
Anti-Inflammatory Applications
Scientific Field
Pharmacology and Immunology
Summary
Polyphyllin VII has been identified as a potent anti-inflammatory agent. It is derived from the plant Paris polyphylla, and recent studies have shown its effectiveness in reducing inflammation in various in vitro and in vivo models.
Experimental Procedures
The anti-inflammatory activity of PP7 was evaluated using lipopolysaccharide (LPS)-stimulated RAW264.7 cells and multiple animal models. The content of nitric oxide (NO) was determined by spectrophotometry, and the levels of prostaglandin E2 (PGE2) and cytokines were measured by enzyme-linked immunosorbent assay (ELISA). The mRNA expression of pro-inflammatory genes was determined by quantitative PCR (qPCR), and protein levels were examined by Western blotting.
Results
PP7 significantly reduced the production of NO and PGE2, as well as the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (iNOS, COX-2, and MMP-9) in LPS-induced RAW264.7 cells by suppressing the NF-κB and MAPK pathways .
Anti-Cancer Applications: Hepatocellular Carcinoma
Scientific Field
Oncology
Summary
Polyphyllin VII exhibits strong anti-cancer activity, particularly against Hepatocellular carcinoma (HCC). It affects both angiogenesis and metastasis, which are crucial for cancer progression.
Experimental Procedures
The anti-angiogenic effect was assessed by tube formation assay using human umbilical vein endothelial cells and a transgenic Tg (fli1:EGFP) zebrafish model. The anti-metastatic effect was examined in cell migration and invasion assays, zebrafish tumor xenograft models, and lung metastasis mouse models.
Results
PP7 significantly decreased tube formation, the number and length of intersegmental vessels (ISVs) and subintestinal vessels (SIVs) in zebrafish, and metastasis and invasion of cancer cells in vitro and in vivo. The effects were attributed to the downregulation of the NF-κB/MMP-9/VEGF signaling pathway .
Anti-Cancer Applications: General Mechanisms
Scientific Field
Molecular Biology and Cancer Research
Summary
Polyphyllin VII is known to induce apoptosis and autophagy in cancer cells, leading to cell cycle arrest and inhibition of cell proliferation.
Experimental Procedures
The mechanisms by which PP7 induces cancer cell death were studied through the analysis of gene expression related to cell cycle control and apoptosis. The activity of CDK inhibitors and the p53 pathway were particularly focused upon.
Results
Research has shown that PP7 activates p53, leading to the control of genes encoding CDK inhibitors and resulting in cell cycle inhibition. This process effectively causes death in cancer cells .
Optimization of Extraction Methods
Scientific Field
Biochemistry and Pharmacognosy
Summary
The extraction of Polyphyllin VII from plant sources has been optimized to improve yield and purity, which is essential for its application in research and therapy.
Experimental Procedures
Response surface methodology was used to optimize the extraction process, considering factors such as extraction time and solvent concentration.
Results
Optimal conditions for the extraction of PP7 were established, leading to an improved yield of the compound from the leaves of P. polyphylla var. yunnanensis .
Mitochondrial Dynamics in Cancer Cells
Scientific Field
Cellular Biology and Oncology
Summary
Polyphyllin VII has been found to influence mitochondrial dynamics, particularly enhancing mitochondrial fission in cancer cells. This process is crucial for the regulation of apoptosis and could be targeted for cancer therapy.
Experimental Procedures
The effect of PP7 on mitochondrial dynamics was studied in ovarian cancer cells. The localization of Drp1, a key protein in mitochondrial fission, was assessed using immunofluorescence. The activity of related signaling pathways, such as AKT, was measured using Western blotting.
Results
PP7 enhanced the mitochondrial localization of Drp1 by increasing polyphyllin 2A activity and decreasing AKT activity. This led to increased mitochondrial fission and apoptosis in SKOV3 ovarian cancer cells .
Anti-Inflammatory Activity in Animal Models
Scientific Field
Pharmacology and Veterinary Medicine
Summary
Beyond its in vitro anti-inflammatory effects, PP7 has demonstrated significant anti-inflammatory activity in various animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Experimental Procedures
The in vivo anti-inflammatory activities of PP7 were evaluated using mouse and zebrafish models. Methods included xylene-induced ear edema and cotton pellet-induced granuloma formation in mice, as well as LPS and CuSO4-induced inflammation in zebrafish embryos.
Results
PP7 markedly inhibited xylene-induced ear edema and granuloma formation in mice and suppressed LPS and CuSO4-induced inflammation and toxicity in zebrafish embryos .
Suppression of Tumor Proliferation and Metastasis
Scientific Field
Oncology and Molecular Pharmacology
Summary
PP7 has shown potent anticancer activities by suppressing tumor proliferation, cell cycle arrest, and inducing apoptosis and autophagy across a variety of cancer cell lines.
Experimental Procedures
The suppression of tumor proliferation and metastasis by PP7 was investigated through cell viability assays, cell cycle analysis, and apoptosis assays. The effects on metastasis were further studied using cell migration and invasion assays.
Results
PP7 effectively suppressed proliferation, induced cell cycle arrest, and promoted apoptosis and autophagy in cancer cells. It also inhibited the metastasis and invasion of cancer cells in vitro, suggesting its potential as an anti-metastatic agent .
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYVTIBXQFLKG-UAOMXDAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




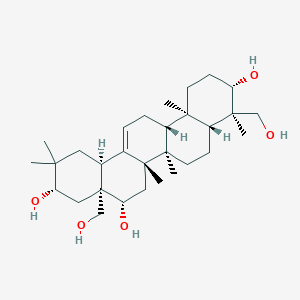
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
